N-(2-chlorophenyl)-4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazine-1-carboxamide
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Description
N-(2-chlorophenyl)-4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H23ClN6O and its molecular weight is 386.88. The purity is usually 95%.
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Scientific Research Applications
Molecular Interactions and Receptor Antagonism
N-(2-chlorophenyl)-4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazine-1-carboxamide and similar compounds have been studied for their interactions with specific receptors. For instance, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide is a potent antagonist for the CB1 cannabinoid receptor. This research provides insights into the molecular interactions and conformational dynamics of such compounds, which are crucial for understanding their binding and antagonist activities at the receptor level (Shim et al., 2002).
Synthesis and Biological Activity
Research has also focused on the synthesis of related compounds and evaluating their biological activities. For example, novel heterocyclic aryl monoazo organic compounds, including derivatives of selenopheno[2,3-b]pyridazine, have been synthesized and shown to possess antioxidant, antitumor, and antimicrobial activities (Khalifa et al., 2015).
Antitubercular and Antibacterial Activities
Some derivatives of pyridazine have been investigated for their antitubercular and antibacterial properties. For instance, certain benzamide derivatives demonstrated significant activity against Mycobacterium tuberculosis, indicating their potential as anti-tubercular agents (Srinivasarao et al., 2020). Another study synthesized N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives, showing potent antitubercular and antibacterial activities (Bodige et al., 2020).
Structural and Electronic Properties
The structural and electronic properties of anticonvulsant drugs, including compounds with a pyridazine structure, have been a subject of research, providing valuable information about their pharmacological potential (Georges et al., 1989).
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-(6-pyrrolidin-1-ylpyridazin-4-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN6O/c20-16-5-1-2-6-17(16)22-19(27)26-11-9-24(10-12-26)15-13-18(23-21-14-15)25-7-3-4-8-25/h1-2,5-6,13-14H,3-4,7-12H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOZXTCEFCOZAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=CC(=C2)N3CCN(CC3)C(=O)NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.